N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide
Description
N-(4,6-Difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide is a benzothiazole-based acetamide derivative featuring a 4,6-difluorinated benzothiazole core and a pyridin-3-ylmethyl substituent on the acetamide nitrogen. The pyridine moiety introduces aromaticity and basicity, which may affect pharmacokinetic properties such as solubility and bioavailability.
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2N3OS/c1-9(21)20(8-10-3-2-4-18-7-10)15-19-14-12(17)5-11(16)6-13(14)22-15/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTZYMPBQDZMIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1=CN=CC=C1)C2=NC3=C(C=C(C=C3S2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide typically involves the following steps:
Formation of the Benzo[d]thiazole Ring: The benzo[d]thiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 4,6-difluorobenzoic acid, under acidic conditions.
Introduction of the Pyridin-3-ylmethyl Group: The pyridin-3-ylmethyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the benzo[d]thiazole derivative with a pyridin-3-ylmethyl halide in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF).
Acetylation: The final step involves acetylation of the amine group using acetic anhydride or acetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalysts to lower reaction temperatures and increase reaction rates.
Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the benzo[d]thiazole ring, potentially yielding amines or reduced sulfur compounds.
Substitution: The fluorine atoms on the benzo[d]thiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane.
Reduction: Reagents such as sodium borohydride or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydride, in solvents like DMF or DMSO.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or reduced sulfur compounds.
Substitution: Various substituted benzo[d]thiazole derivatives.
Scientific Research Applications
Chemistry
Ligand Design: The compound can be used as a ligand in coordination chemistry, forming complexes with transition metals for catalysis or material science applications.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes, particularly those involved in disease pathways.
Biological Probes: Utilized in the development of probes for studying biological processes at the molecular level.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where enzyme inhibition or receptor modulation is beneficial.
Diagnostic Agents: Used in the development of diagnostic tools for imaging or detecting specific biomolecules.
Industry
Material Science: Employed in the development of new materials with specific electronic or optical properties.
Agriculture: Potential use in the development of agrochemicals for pest control or plant growth regulation.
Mechanism of Action
The mechanism of action of N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide depends on its specific application. In medicinal chemistry, it may act by:
Enzyme Inhibition: Binding to the active site of an enzyme, thereby preventing substrate access and inhibiting enzyme activity.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from the Thiazolidinedione Series ()
Compounds such as GB18 , GB19 , GB20 , and GB7 share the N-(4,6-difluorobenzo[d]thiazol-2-yl)acetamide backbone but differ in the substituent linked to the thiazolidinedione warhead. Key comparisons include:
Key Observations :
- The thiazolidinedione warhead in GB-series compounds introduces additional hydrogen-bonding capacity (via C=O groups) and higher molecular weights compared to the pyridin-3-ylmethyl group in the target compound.
- Halogen substituents (F, Br) on the benzylidene moiety increase hydrophobicity, as seen in GB7’s longer HPLC retention time (4.78 min vs. GB18’s 3.34 min) .
- The pyridine ring in the target compound may improve aqueous solubility due to its basic nitrogen, contrasting with the thiazolidinedione’s electron-deficient structure.
Benzothiazole Derivatives with Varied Substituents ()
Compounds 4k–4p feature benzothiazole cores with substituents such as methoxy, nitro, chloro, and bromo groups. For example:
- 4n: N-(4,6-Dichlorobenzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide.
- 4o: N-(4,6-Dibromobenzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide.
Key Observations :
- Halogen effects : Larger halogens (Br > Cl > F) increase molecular weight and melting points due to enhanced van der Waals interactions .
Thiazol-2-yl Acetamide Derivatives ()
The crystal structure of 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide highlights:
- A 79.7° dihedral angle between the dichlorophenyl and thiazol rings, influencing molecular packing .
Biological Activity
N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Benzo[d]thiazole moiety : A five-membered heterocyclic ring containing sulfur and nitrogen.
- Fluorine substituents : The presence of two fluorine atoms enhances its lipophilicity and biological activity.
- Pyridine group : Contributes to the compound's interaction with biological targets.
The molecular formula is , with a molecular weight of approximately 325.33 g/mol .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various microbial strains, including:
- Bacteria : Effective against both Gram-positive and Gram-negative bacteria.
- Fungi : Exhibits antifungal properties against common pathogens.
- Viruses : Preliminary data suggest potential antiviral activity.
The minimum inhibitory concentrations (MICs) for these activities are currently being evaluated in ongoing studies .
Anticancer Activity
The compound has shown promising results in cancer research, particularly in inhibiting the growth of cancer cell lines such as HepG2 (liver cancer) and MDA-MB-231 (breast cancer). The proposed mechanisms include:
- Induction of apoptosis : Triggering programmed cell death in cancer cells.
- Cell cycle arrest : Preventing cancer cells from proliferating by interfering with their cell cycle progression .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may bind to specific enzymes involved in critical metabolic pathways, inhibiting their activity and thus affecting cellular functions.
- Receptor Modulation : It may interact with cellular receptors, modulating signal transduction pathways that regulate cell growth and survival .
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the benzo[d]thiazole ring : Achieved through cyclization reactions involving 2-aminothiophenol and 4,6-difluorobenzoic acid.
- Introduction of the pyridinylmethyl group : Conducted via nucleophilic substitution reactions using pyridin-3-ylmethyl halides .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against E. coli and Staphylococcus aureus with MIC values ranging from 10 to 30 µg/mL. |
| Study 2 | Anticancer Activity | Showed significant cytotoxicity in HepG2 cells with an IC50 value of 15 µM. |
| Study 3 | Mechanism Exploration | Identified enzyme targets involved in metabolic pathways affected by the compound. |
These studies highlight the potential applications of this compound in both antimicrobial and anticancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
